![molecular formula C18H19FN2O3S B2675545 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 1005299-73-9](/img/structure/B2675545.png)
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide
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Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide (ATQ-FL) is a chemical compound that has shown potential in scientific research applications.
Scientific Research Applications
Catalysis and Synthesis Applications
- Copper-Catalyzed Radical-Promoted Aminocyclization : This process facilitates the construction of isoquinoline-1,3-diones through a sequential radical addition and cyclization pathway, using N-fluorobenzenesulfonimide as the amination reagent. Such methodologies are crucial for synthesizing complex heterocyclic compounds (Xiao-Feng Xia et al., 2016).
- Metal-Free Oxidative C−H Amination : This process, involving 8-acylaminoquinolines and anilides with N-fluorobenzenesulfonimide, provides a novel method for the synthesis of arylamine compounds without the need for metallic catalysts or oxidants, showcasing the potential for creating environmentally friendly synthetic routes (Yang Wang et al., 2016).
Biological Applications
- Antimicrobial Activity : Novel sulfonamide compounds exhibit significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases. Such compounds have been synthesized and characterized for their biological activities (S. Vanparia et al., 2010).
- DNA Interaction and Antimicrobial Analysis : Studies on N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide ligand and its metal complexes have shown enhanced antimicrobial activity upon metal complexation and the ability to bind strongly to CT-DNA by intercalation mechanism, indicating potential applications in medicinal chemistry and drug design (R. Kharwar & R. Dixit, 2021).
Enzymatic and Protein Interaction Studies
- Inhibitors of Cyclic Nucleotide Dependent Protein Kinase : Isoquinolinesulfonamides have been found to inhibit protein kinases significantly, including cAMP-dependent, cGMP-dependent, and protein kinase C, showcasing their potential as therapeutic agents for diseases associated with protein kinase dysregulation (H. Hidaka et al., 1984).
properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-10-16(6-7-17(12)19)25(23,24)20-15-5-8-18-14(11-15)4-3-9-21(18)13(2)22/h5-8,10-11,20H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBZBHRWUJFPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-3-methylbenzenesulfonamide |
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